remangiflavanone B

Description

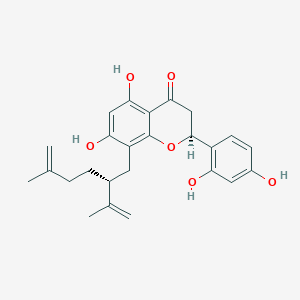

Structure

3D Structure

Properties

Molecular Formula |

C25H28O6 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h7-8,10-11,15,23,26-29H,1,3,5-6,9,12H2,2,4H3/t15-,23+/m1/s1 |

InChI Key |

CBIZXZGHIBJYRA-CMJOXMDJSA-N |

Isomeric SMILES |

CC(=C)CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C |

Canonical SMILES |

CC(=C)CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C |

Synonyms |

emangi-flavanone B remangiflavanone B |

Origin of Product |

United States |

Isolation and Source Material Investigations of Remangiflavanone B

Botanical Source of Remangiflavanone B: Physena madagascariensis

This compound is isolated from Physena madagascariensis Noronha ex Thouars, a tree endemic to the rainforests of Madagascar. acs.orgals-journal.comals-journal.com Locally, this plant is known as "Remangily". acs.org The bark of the plant has traditional use as a repellent against terrestrial leeches. acs.org Phytochemical analysis of P. madagascariensis has revealed the presence of various secondary metabolites, including flavonoids, alkaloids, terpenoids, and polyphenolics, which are associated with its therapeutic potential. als-journal.comsemanticscholar.org

Extraction Methodologies from Plant Matrix

The initial step in obtaining this compound involves its extraction from the plant material, specifically the dried leaves of Physena madagascariensis. acs.orgacs.org

Methanolic Extraction Procedures

Research indicates that a methanolic extraction procedure is utilized to isolate this compound. ebi.ac.ukacs.orgacs.org The dried leaves of Physena madagascariensis are subjected to extraction with methanol (B129727). acs.orgresearchgate.net This crude methanolic extract then undergoes further processing to isolate the target compound.

Chromatographic Separation Techniques for this compound Isolation

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of compounds present in the crude extract.

Bioassay-Guided Fractionation Strategies

The isolation of this compound is directed by bioassay-guided fractionation. acs.orgnih.gov This technique involves a systematic process of separating the extract into different fractions and testing the biological activity of each fraction. ontosight.ai In the case of this compound, the isolation was guided by its antibacterial activity, specifically against Staphylococcus aureus. acs.orgnih.gov

The process begins with the partitioning of the initial methanolic extract. It was found that the antimicrobial activity was concentrated in the 30% aqueous methanol-soluble fraction. acs.org This active fraction was then subjected to repeated flash chromatography on silica (B1680970) gel to yield this compound, along with other related flavanones like remangiflavanone A. acs.org This targeted approach ensures that the purification process is focused on the fractions that exhibit the desired biological effect, leading to the efficient isolation of the active compound. ontosight.aimdpi.com

Structural Elucidation and Spectroscopic Characterization of Remangiflavanone B

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. acs.orgsigmaaldrich.comwikipedia.org For remangiflavanone B, both one-dimensional and two-dimensional NMR experiments were crucial in piecing together its complex structure. researchgate.netvt.edu

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most fundamental insights into a molecule's structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments (indicated by the chemical shift, δ), their relative numbers (from integration), and the number of neighboring protons (from the splitting pattern or multiplicity). acs.orgsigmaaldrich.com For a flavonoid like this compound, characteristic signals would reveal the presence of aromatic protons on the A- and B-rings, protons of the heterocyclic C-ring, and protons of the lavandulyl substituent. researchgate.netvt.edu

The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule and their electronic environment. hw.ac.uksocratic.org The chemical shifts in the ¹³C spectrum help to identify the types of carbon atoms present, such as carbonyl carbons (around δ 190-220 ppm), aromatic and olefinic carbons (δ 100-170 ppm), and aliphatic carbons (δ 10-90 ppm). hw.ac.uksioc-journal.cn

While the primary literature containing the specific NMR data for this compound was not accessible for this review, a representative data table based on typical values for similar flavanones is presented below to illustrate the expected data.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Flavanone (B1672756) Core (Illustrative) (Note: These are representative values and not the actual experimental data for this compound.)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 2 | ~79.0 | ~5.30 (dd, J = 12.0, 3.0 Hz) |

| 3 | ~43.0 | ~3.10 (dd, J = 17.0, 12.0 Hz), ~2.80 (dd, J = 17.0, 3.0 Hz) |

| 4 | ~196.0 | - |

| 5 | ~164.0 | - |

| 6 | ~96.0 | ~6.00 (s) |

| 7 | ~167.0 | - |

| 8 | ~105.0 | - |

| 9 | ~162.0 | - |

| 10 | ~103.0 | - |

| 1' | ~128.0 | - |

| 2' | ~115.0 | ~7.30 (d, J = 2.0 Hz) |

| 3' | ~158.0 | - |

| 4' | ~115.0 | ~6.40 (d, J = 8.5 Hz) |

| 5' | ~130.0 | ~7.25 (dd, J = 8.5, 2.0 Hz) |

| 6' | ~108.0 | - |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC/HSQC, HMBC, ROESY/NOESY)

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is critical for assembling the complete molecular structure. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgcolumbia.edu Cross-peaks in a COSY spectrum reveal ¹H-¹H spin systems, allowing for the tracing of proton networks within the molecule, such as the connections within the C-ring and the lavandulyl side chain. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). nih.gov This is a powerful tool for assigning the chemical shifts of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to four bonds). ustc.edu.cnceitec.cz These correlations are the key to connecting the different spin systems identified by COSY and assigning quaternary (non-protonated) carbons. For instance, HMBC correlations would link the protons of the lavandulyl group to the A-ring at the point of attachment. vt.eduresearchgate.net

Rotating Frame Overhauser Effect Spectroscopy (ROESY) / Nuclear Overhauser Effect Spectroscopy (NOESY): These experiments detect protons that are close to each other in space, rather than connected through bonds. wikipedia.org They are vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the B-ring and the lavandulyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight of a compound and, through fragmentation, clues about its structure. vt.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. vt.edu This precision allows for the determination of the elemental formula of the compound, which is a critical piece of information in structural elucidation. For this compound, HRESIMS would have been used to confirm its molecular formula, C25H28O6.

Tandem Mass Spectrometry (MSn)

Tandem Mass Spectrometry (MS/MS or MSn) involves the fragmentation of a selected ion (the precursor ion) and analysis of the resulting fragment ions (product ions). The fragmentation pattern provides valuable information about the different components of the molecule. For a flavanone, characteristic fragmentation involves a retro-Diels-Alder (RDA) reaction in the C-ring, which helps to identify the substitution patterns on the A- and B-rings. Fragmentation of the lavandulyl side chain would also produce characteristic ions, further confirming its structure.

Integration of Spectroscopic and Computational Approaches for Structural Confirmation

In modern natural product chemistry, computational methods are increasingly integrated with experimental spectroscopic data to confirm and refine proposed structures. researchgate.netmjcce.org.mkmdpi.comresearchgate.net Density Functional Theory (DFT) is a common computational approach used for this purpose. researchgate.netresearchgate.net

By calculating theoretical NMR chemical shifts (using methods like GIAO) for a proposed structure, chemists can compare these values to the experimental data. mjcce.org.mk A strong correlation between the calculated and experimental shifts provides a high degree of confidence in the assigned structure. Furthermore, computational modeling can predict the most stable conformation of the molecule, which can then be validated by comparing predicted inter-proton distances with the correlations observed in NOESY or ROESY spectra. This synergy between experimental data and computational analysis offers a powerful tool for the unambiguous structural determination of complex molecules like this compound.

Computer-Assisted 3D Structure Elucidation (CASE-3D)

The unambiguous determination of the relative configuration and conformational preferences of complex and flexible natural products like this compound is a significant challenge. Computer-Assisted Structure Elucidation (CASE) represents a class of artificial intelligence technologies designed to aid in this process. mdpi.com Specifically, CASE-3D strategies are employed to elucidate the three-dimensional structure, including relative configuration and preferred conformation, by integrating experimental NMR data with computational analysis. nih.govresearchgate.net

The CASE-3D methodology involves using both isotropic (e.g., chemical shifts, coupling constants) and anisotropic (e.g., residual dipolar couplings) NMR parameters to score and rank various possible diastereomeric structures. nih.gov For a molecule like this compound, with its chiral centers and a flexible lavandulyl side chain, CASE-3D provides a powerful framework. The process typically starts with generating all possible stereoisomers, followed by a conformational search for each. These conformational models are then evaluated against experimental NMR data. researchgate.net Statistical methods, such as the Akaike Information Criterion, can be used to select the best-fitting conformational models and, ultimately, the most probable structure. nih.govresearchgate.net While a specific CASE-3D analysis for this compound is not detailed in the surveyed literature, the application of such methods is standard practice for confirming the structures of new, complex natural products. mdpi.com

Density Functional Theory (DFT) Calculations in Structure Elucidation

Density Functional Theory (DFT) has become an indispensable tool in modern natural product chemistry for the accurate prediction of NMR chemical shifts. cam.ac.uknih.gov This computational quantum chemical method is particularly valuable for distinguishing between potential isomers when experimental data alone is ambiguous. mdpi.com For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts for all possible stereoisomers. nih.govmdpi.com

The process involves generating low-energy conformers for each candidate structure and then performing GIAO (Gauge-Invariant Atomic Orbital) calculations to predict their NMR spectra. cam.ac.ukmdpi.com These predicted spectra are then compared with the experimental NMR data. The stereoisomer whose calculated spectrum most closely matches the experimental one is identified as the correct structure. This method is highly effective for assigning the relative configuration of complex molecules. cam.ac.uk Furthermore, DFT calculations can aid in understanding the conformational behavior of flexible parts of a molecule, such as the side chain in this compound, which is crucial for interpreting NOESY and spin-spin coupling data correctly. geomar.de The synergy of CASE algorithms and DFT calculations provides a versatile and robust approach to structure elucidation, often preventing the need for costly and time-consuming total synthesis for structure verification. mdpi.com

Identification and Structural Relationship to Remangiflavanone Congeners (e.g., Remangiflavanone A, C, D, E)

This compound is part of a family of related flavanones isolated from Physena madagascariensis. acs.orgtandfonline.com These congeners share the same basic flavanone skeleton and the characteristic lavandulyl or a related isoprenoid side chain at position C-8, but differ in their hydroxylation or substitution patterns.

Remangiflavanone A : This congener has the molecular formula C₂₅H₂₈O₅. uni.lu Structurally, it is a trihydroxyflavanone that differs from this compound only in the B-ring, which is a 4'-hydroxyphenyl group. ebi.ac.uknih.gov

Remangiflavanone C : This compound is a unique dimer consisting of two remangiflavanone A units linked by a methylene (B1212753) bridge. acs.orgresearchgate.net Its molecular formula is C₅₁H₅₆O₁₀. naturalproducts.net

Remangiflavanone D : Identified as 5,7-dihydroxy-3'-(3-methylbut-2-enyl)-8-(5''-methyl-2''-(prop-1-en-2-yl)hex-5''-enyl)flavanone. It features a prenyl group at the 3' position of the B-ring in addition to the lavandulyl group at the C-8 position. tandfonline.comvt.edu

Remangiflavanone E : This compound is 5,7-dihydroxy-8-(5''-methyl-2''-(prop-1-en-2-yl)hex-5''-enyl)flavanone. Unlike the other congeners, its B-ring is unsubstituted. tandfonline.com

The structural relationships highlight the biosynthetic diversity within a single plant species, leading to a series of closely related flavonoids with varying substitution patterns that can be systematically characterized.

Table 2: Comparison of Remangiflavanone Congeners

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| Remangiflavanone A | C₂₅H₂₈O₅ | 4'-hydroxy B-ring. nih.govnaturalproducts.net |

| This compound | C₂₅H₂₈O₆ | 2',4'-dihydroxy B-ring. ebi.ac.uknaturalproducts.net |

| Remangiflavanone C | C₅₁H₅₆O₁₀ | Dimer of two Remangiflavanone A units linked by a methylene group. acs.orgnaturalproducts.net |

| Remangiflavanone D | C₃₀H₃₆O₅ | Prenyl group at 3' position; 4'-hydroxy B-ring. tandfonline.comvt.edu |

| Remangiflavanone E | C₂₅H₂₈O₄ | Unsubstituted B-ring. tandfonline.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Remangiflavanone A |

| This compound |

| Remangiflavanone C |

| Remangiflavanone D |

| Remangiflavanone E |

| Artemisinin |

| Homodimericin A |

| Curcusone I |

| Curcusone J |

| Aquiledine |

Biosynthetic Pathways of Remangiflavanone B

General Biosynthesis of Flavanone (B1672756) Core Structures

The journey to forming the core structure of flavanones, including that of remangiflavanone B, begins with fundamental building blocks derived from primary metabolism. The biosynthesis of the characteristic C6-C3-C6 skeleton of flavonoids is a well-established pathway involving several key enzymatic steps. wur.nlresearchgate.net

The process is initiated through the shikimate pathway, a metabolic route that produces the aromatic amino acid L-phenylalanine from precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). nih.govmdpi.comnih.gov Phenylalanine is then converted to 4-coumaroyl-CoA in a series of reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). researchgate.netresearchgate.net This 4-coumaroyl-CoA molecule serves as the precursor for the B-ring and the three-carbon bridge of the flavanone structure. mdpi.com

The A-ring of the flavanone is derived from the polyketide pathway. mdpi.com The key enzyme, chalcone (B49325) synthase (CHS), catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. echelon-inc.comnih.govoup.com This reaction forms a polyketide intermediate that subsequently cyclizes to yield naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone). echelon-inc.comresearchgate.netoup.com

The final step in the formation of the basic flavanone core is the stereospecific intramolecular cyclization of the chalcone. pnas.orgechelon-inc.com This reaction is catalyzed by chalcone isomerase (CHI), which facilitates the formation of the heterocyclic C-ring, resulting in the (2S)-flavanone known as naringenin. kyoto-u.ac.jpwikipedia.orgnih.gov Naringenin serves as a crucial intermediate and a branch point for the synthesis of a wide array of flavonoids. wikipedia.org

Proposed Biosynthetic Modifications Leading to this compound

The transformation of the basic flavanone skeleton into the specific structure of this compound involves a series of proposed hydroxylation and prenylation events. These modifications are responsible for the compound's characteristic substitution pattern.

The core structure of this compound is a tetrahydroxyflavanone (B13395739), with hydroxyl groups at positions 5, 7, 2', and 4'. echelon-inc.com The initial naringenin intermediate already possesses hydroxyl groups at positions 5, 7, and 4'. The additional hydroxyl group at the 2' position of the B-ring is introduced by a specific hydroxylase. Flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) are known to add hydroxyl groups to the B-ring of flavonoids. oup.comnih.govmdpi.com It is proposed that a similar cytochrome P450-dependent monooxygenase is responsible for the 2'-hydroxylation of the naringenin precursor.

The most distinctive feature of this compound is the presence of a lavandulyl group at the 8-position of the A-ring. echelon-inc.com This irregular monoterpene moiety is derived from the isoprenoid biosynthetic pathway. nih.gov The precursor for the lavandulyl group is lavandulyl diphosphate (B83284) (LPP), which is synthesized from two molecules of dimethylallyl diphosphate (DMAPP) in a "head-to-middle" condensation reaction catalyzed by lavandulyl diphosphate synthase (LPPS). nih.govnih.gov DMAPP itself is produced through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgnih.govresearchgate.netwikipedia.org

The attachment of the lavandulyl group to the flavanone core is catalyzed by a prenyltransferase. While a specific lavandulyltransferase for the 8-position of a flavanone has not been definitively identified, the existence of naringenin 8-dimethylallyltransferase (N8DT) suggests a plausible mechanism. kegg.jpoup.comnih.gov It is proposed that a similar prenyltransferase first attaches a dimethylallyl group to the 8-position of the hydroxylated flavanone precursor. A subsequent enzymatic step, catalyzed by an enzyme like leachianone-G 2"-dimethylallyltransferase, could then add another dimethylallyl group to form the lavandulyl side chain. qmul.ac.ukexpasy.org

Enzymatic and Non-Enzymatic Steps in this compound Formation

The formation of this compound is a predominantly enzyme-catalyzed process, ensuring high specificity and efficiency.

Enzymatic Steps:

Flavanone Core Synthesis: This involves the sequential action of PAL, C4H, 4CL, CHS, and CHI as described in section 4.1.

Hydroxylation: Specific hydroxylases, likely belonging to the cytochrome P450 family, are responsible for adding the hydroxyl group at the 2'-position of the B-ring. oup.comnih.govmdpi.com

Lavandulyl Group Formation: The synthesis of the lavandulyl diphosphate precursor is catalyzed by lavandulyl diphosphate synthase (LPPS). nih.govnih.gov

Prenylation: A flavanone 8-prenyltransferase, analogous to naringenin 8-dimethylallyltransferase, is proposed to catalyze the attachment of the lavandulyl precursor to the flavanone skeleton. kegg.jpoup.com The formation of the complete lavandulyl side chain may involve a multi-step enzymatic process, as seen in the biosynthesis of sophoraflavanone G. qmul.ac.ukexpasy.org

Non-Enzymatic Steps:

While the majority of the biosynthetic pathway is under strict enzymatic control, the possibility of non-enzymatic reactions, such as spontaneous cyclizations or rearrangements, cannot be entirely ruled out, particularly under specific physiological conditions within the plant cell. mdpi.com However, for a complex molecule like this compound, it is likely that the stereochemistry and regiospecificity are tightly controlled by enzymes. The cyclization of chalcone to flavanone can occur spontaneously, but the enzyme chalcone isomerase ensures the formation of the biologically active (2S)-enantiomer. pnas.org There is no direct evidence to suggest significant non-enzymatic steps in the specific modifications leading to this compound.

Biological Activities and Preclinical Investigations of Remangiflavanone B

Antimicrobial Activity Profile

Remangiflavanone B has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy has been evaluated through standardized laboratory methods to quantify its inhibitory effects.

Studies have shown that this compound is effective against Gram-positive bacteria. Research has reported its activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.75 μg/ml. als-journal.com Against Enterococcus faecalis, another significant Gram-positive pathogen, this compound exhibited an MIC of 7.5 μg/ml. als-journal.com These findings highlight its potential as an antibacterial agent targeting these specific microorganisms.

The activity of this compound against Gram-negative bacteria has been observed to be considerably lower than its effects on Gram-positive strains. The active concentration required to inhibit various Gram-negative bacteria was determined to be 125.0 μg/ml, a significantly higher concentration compared to that needed for Gram-positive bacteria. als-journal.com This difference in efficacy is common for many flavonoids and is often attributed to the structural differences in the bacterial cell envelope.

The antimicrobial efficacy of compounds like this compound is quantified using established in vitro susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) is a fundamental metric derived from these tests. nih.gov MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period under controlled laboratory conditions. nih.govbiorxiv.orgrndsystems.com

The determination of MIC is typically performed using dilution methods, such as broth microdilution or agar (B569324) dilution. nih.govnih.gov In the broth microdilution method, a standardized bacterial inoculum is introduced to a series of wells containing serial dilutions of the test compound in a liquid growth medium. plos.org Following incubation, the wells are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration at which no growth is observed. nih.gov These standardized procedures are crucial for determining the in vitro activity of new antimicrobial candidates and for comparing their potency. biorxiv.org

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Gram Staining | MIC (μg/ml) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 3.75 | als-journal.com |

| Enterococcus faecalis | Gram-Positive | 7.5 | als-journal.com |

| Gram-Negative Bacteria (Various) | Gram-Negative | 125.0 | als-journal.com |

Cyclin-Dependent Kinase-2 (CDK2) Inhibitory Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential as an inhibitor of Cyclin-Dependent Kinase-2 (CDK2), a protein that plays a crucial role in cell cycle regulation. als-journal.com Over-expression of CDK2 is associated with various types of cancer. als-journal.com

The inhibitory potential of this compound against CDK2 has been explored through in silico molecular docking simulations. One such study utilized the Molecular Operating Environment (MOE v2009) software to dock a library of phytochemicals into the CDK2 binding site. als-journal.comals-journal.com This computational technique models the interaction between a ligand (this compound) and a protein target (CDK2) to predict binding conformation and affinity. als-journal.com The results indicated that this compound binds strongly within the active site of CDK2, interacting with key amino acid residues including Tyr15, Lys33, Ileu52, Leu55, Lys56, Leu66, Leu76, Leu78, Phe80, Asp145, and Phe146. als-journal.comals-journal.com

Another in silico analysis employed the Glide docking program, part of the Maestro-Schrödinger Suite, to assess the binding of this compound to CDK2. biorxiv.org Glide is another widely used tool for predicting ligand binding poses and energies. nih.gov Such studies are instrumental in the early stages of drug discovery for identifying potential enzyme inhibitors.

Molecular docking simulations provide scoring functions to estimate the binding affinity between a ligand and its target. In the study using MOE v2009, the binding affinity of this compound was quantified with an S-score (dock score) of -17.57 kcal/mol. als-journal.comals-journal.com This low S-score suggests a strong and stable binding interaction within the CDK2 pocket. als-journal.com

The docking study performed using the Glide software reported a docking score of -7.341 Kcal/mol for this compound. biorxiv.org While scoring functions and their absolute values can differ between software (e.g., S-score in MOE vs. docking score in Glide), both results point towards a favorable binding affinity of this compound for the CDK2 enzyme, marking it as a compound of interest for further investigation as a potential CDK2 inhibitor. als-journal.combiorxiv.org

Table 2: In Silico Docking Scores for this compound against CDK2

| Docking Software | Scoring Metric | Predicted Score (kcal/mol) | Reference |

|---|---|---|---|

| MOE v2009 | S-score | -17.57 | als-journal.comals-journal.com |

| Glide (Maestro-Schrödinger) | Docking Score | -7.341 | biorxiv.org |

Identification of Key Residue Interactions within the CDK2 Binding Site

In silico molecular docking studies have been instrumental in elucidating the binding mode of this compound within the active site of Cyclin-Dependent Kinase 2 (CDK2). These computational analyses have identified a strong affinity of this compound for the CDK2 binding pocket, evidenced by a favorable docking score of -17.57 kcal/mol. als-journal.com The compound positions itself in close proximity to a number of key amino acid residues that are crucial for the kinase's activity.

Analysis of the docked conformation reveals that this compound is situated near eight active residues within the CDK2 binding site. als-journal.com These residues include Tyr15, Lys33, Ileu52, Lys56, Leu78, Phe80, Asp145, and Phe146. als-journal.com The strong binding affinity is attributed to a combination of hydrogen bonding and other electrostatic interactions between the ligand and the receptor. researchgate.net

Further examination of the binding pose indicates that this compound is also in close contact with other residues in the binding pocket, namely Leu55, Leu66, and Leu76. als-journal.comals-journal.com The collective interactions with this array of residues are thought to be responsible for the stable binding and potential inhibitory effect of this compound on CDK2. als-journal.com While the specific hydrogen bonds and hydrophobic interactions with each individual residue are not fully detailed in the available literature, the consistent proximity to these key residues underscores the compound's potential as a CDK2 inhibitor.

Below is a table summarizing the key residues in the CDK2 binding site that interact with this compound, as identified by molecular docking studies.

Table 1: Key Amino Acid Residues in the CDK2 Binding Site Interacting with this compound

| Residue Name | Abbreviation |

|---|---|

| Tyrosine 15 | Tyr15 |

| Lysine 33 | Lys33 |

| Isoleucine 52 | Ileu52 |

| Lysine 56 | Lys56 |

| Leucine 78 | Leu78 |

| Phenylalanine 80 | Phe80 |

| Aspartic Acid 145 | Asp145 |

| Phenylalanine 146 | Phe146 |

| Leucine 55 | Leu55 |

| Leucine 66 | Leu66 |

Computational Analysis of CDK2-Ligand Complex Stability

While molecular docking provides a static snapshot of the binding interaction, computational methods such as molecular dynamics (MD) simulations and binding free energy calculations (MM-PBSA, MM-GBSA) are employed to assess the stability of the ligand-protein complex over time. These analyses offer insights into the dynamic behavior of the complex, including fluctuations of the ligand and protein, the consistency of key interactions, and a more refined estimation of binding affinity.

Currently, specific studies detailing the results of molecular dynamics simulations or binding free energy calculations for the this compound-CDK2 complex are not available in the reviewed scientific literature. Such analyses would be crucial to confirm the stability of the docked pose, to quantify the strength of the binding through metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to calculate the binding free energy. This information would further validate the potential of this compound as a stable and effective inhibitor of CDK2.

Mechanisms of Action at the Molecular and Cellular Level

Mechanistic Insights into Antimicrobial Action

Remangiflavanone B exhibits potent antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its mode of action is multifaceted, targeting several critical cellular processes.

Inhibition of Bacterial Nucleic Acid Synthesis

While direct studies detailing the specific interaction of this compound with bacterial nucleic acid synthesis are limited, the broader class of flavonoids is known to interfere with these processes. The proposed antibacterial mechanisms for flavonoids include the inhibition of DNA and RNA synthesis. Some flavonoids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition ultimately leads to the cessation of bacterial growth and cell death. For instance, some polyphenolic compounds have demonstrated inhibitory activity against DNA gyrase. researchgate.net

Disruption of Cytoplasmic Membrane Function

A primary mechanism of this compound's antimicrobial activity involves the disruption of the bacterial cytoplasmic membrane. Research on sophoraflavanone B has revealed that it causes significant damage to the cell membrane of MRSA. researchgate.net This disruption leads to the leakage of intracellular components, compromising the bacterium's ability to maintain homeostasis and leading to cell death. The prenyl group in the structure of sophoraflavanone B is thought to enhance its hydrophobicity, facilitating its penetration into the bacterial cell membrane. researchgate.net

Studies have shown that treatment of MRSA with sophoraflavanone B results in morphological changes indicative of membrane damage. researchgate.netnih.gov Combination assays with detergents have demonstrated a synergistic effect in reducing MRSA viability, further supporting the membrane-disruptive action of this compound. nih.gov

Interference with Bacterial Energy Metabolism

This compound also appears to interfere with bacterial energy metabolism. The integrity of the cytoplasmic membrane is crucial for maintaining the proton motive force, which drives ATP synthesis. By disrupting the membrane, this compound likely dissipates this gradient, thereby inhibiting energy production.

Furthermore, studies on sophoraflavanone B have involved combination assays with ATPase inhibitors. nih.gov While the specific outcomes of these assays are not detailed in the provided search results, the inclusion of such experiments suggests that interference with ATPase activity is a potential mechanism of action. Flavonoids, in general, have been reported to inhibit bacterial ATP synthase.

Attenuation of Bacterial Biofilm Formation and Adhesion

Biofilm formation is a critical virulence factor for many pathogenic bacteria, providing protection against host defenses and antibiotics. Flavonoids have been shown to inhibit biofilm formation through various mechanisms, including the interference with quorum sensing, the cell-to-cell communication system that regulates biofilm development. While specific studies on this compound's anti-biofilm activity are not detailed in the search results, related lavandulylated flavonoids like sophoraflavanone G have been shown to prevent bacterial biofilm formation. nih.gov The general mechanisms for flavonoids include the inhibition of bacterial adhesion to surfaces and the disruption of the extracellular polymeric substance (EPS) matrix that encases the biofilm.

Modulation of Cell Membrane Permeability and Porin Function

This compound's action on the cytoplasmic membrane inherently involves the modulation of its permeability. The damage inflicted on the membrane leads to increased permeability, allowing the leakage of essential intracellular molecules. researchgate.net

In Gram-negative bacteria, the outer membrane presents an additional barrier, and porins are protein channels that allow the passage of hydrophilic molecules. While this compound is noted to be more active against Gram-positive bacteria, flavonoids as a class are known to inhibit porin function on the cell membrane of Gram-negative bacteria, thereby altering membrane permeability.

Molecular Basis of CDK2 Inhibition

In addition to its antimicrobial properties, this compound has been investigated for its potential as a cell cycle inhibitor through the targeting of cyclin-dependent kinases (CDKs).

The molecular basis for the inhibition of CDK2 by flavonoids typically involves their interaction with the ATP-binding pocket of the kinase. Flavonoids, due to their structural similarity to the adenine (B156593) ring of ATP, can act as competitive inhibitors. The crystal structure of CDK2 in complex with flavonoid inhibitors has revealed that the aromatic portion of the flavonoid binds to the adenine-binding pocket. nih.gov The specific interactions, such as hydrogen bonds and hydrophobic contacts with key residues in the active site (e.g., Leu83), are crucial for their inhibitory activity. imrpress.com

Molecular docking and dynamics simulations of various flavonoids with CDK2 have further elucidated these interactions, highlighting the importance of specific substitutions on the flavonoid scaffold for enhancing binding affinity and selectivity. imrpress.com While specific molecular modeling studies for this compound's interaction with CDK2 were not found in the search results, its flavanone (B1672756) structure suggests it would likely adopt a similar binding mode within the ATP-binding pocket of CDK2.

Detailed Analysis of this compound Binding Site within CDK2

Molecular docking simulations have shown that this compound binds within the ATP-binding pocket of CDK2. als-journal.combiorxiv.org This pocket is the enzyme's active site, where it normally binds Adenosine triphosphate (ATP) to acquire the phosphate (B84403) group necessary for its kinase activity. By occupying this site, this compound physically obstructs ATP from binding, thereby inhibiting the enzyme's function.

The analysis of the docked conformation of this compound reveals its position relative to key amino acid residues that constitute the binding pocket. The compound is situated in close proximity to several residues critical for inhibitor binding, including Tyr15, Lys33, Phe80, and Asp145. als-journal.com Specifically, the flavanone structure is inlaid within this pocket, interacting with a broader set of residues that define the active site's architecture. als-journal.com

Characterization of Specific Hydrogen Bonding and Hydrophobic Interactions

The stability of the this compound-CDK2 complex is maintained by a combination of hydrogen bonds and hydrophobic interactions, as predicted by molecular docking studies. These non-covalent interactions are essential for the compound's binding affinity and inhibitory potential. als-journal.combiorxiv.org

Hydrogen bonds, which are critical for the specificity of inhibitor binding, are likely formed between the polar functional groups of this compound and amino acid residues such as Tyr15, Lys33, and Asp145. als-journal.com These residues are known to be important for anchoring ATP and other inhibitors within the active site.

Table 1: Amino Acid Residues in the CDK2 Binding Pocket Interacting with this compound

| Interaction Type | Interacting CDK2 Residues |

|---|---|

| General Proximity/Potential H-Bonding | Tyr15, Lys33, Asp145, Phe146 |

| Hydrophobic/van der Waals Contacts | Ile52, Leu55, Lys56, Val64, Leu66, Leu76, Leu78, Phe80 |

Source: Data compiled from in silico molecular docking studies. als-journal.com

Allosteric or Active Site Modulation of CDK2 Activity

Based on computational modeling, this compound functions as an active site modulator of CDK2. als-journal.combiorxiv.org The docking studies consistently place the compound within the well-defined ATP-binding pocket, which is the catalytic core of the enzyme. als-journal.com This mode of interaction indicates that this compound acts as a competitive inhibitor, directly competing with the endogenous ATP substrate for access to the active site.

There is no evidence from the available in silico studies to suggest that this compound binds to an allosteric site. Allosteric inhibitors bind to a location distinct from the active site to induce a conformational change that modulates enzyme activity. The predicted binding mode of this compound does not align with this mechanism; instead, its action is characterized by direct occupation of the catalytic site. als-journal.combiorxiv.org

Structure Activity Relationship Sar Studies of Remangiflavanone B and Analogues

Comparative Analysis of Structural Features and Biological Activities Among Remangiflavanones (A, B, C, D, E)

Remangiflavanones are a series of flavanones isolated from plants such as Physena madagascariensis. vt.eduresearchgate.net While they share a common flavanone (B1672756) core, they differ in their substitution patterns, which significantly impacts their biological profiles.

A comparative analysis of remangiflavanones A, B, C, D, and E reveals key structural differences that correlate with their observed biological activities. For instance, remangiflavanones A and B have demonstrated activity against Staphylococcus aureus and Enterococcus faecalis. researchgate.net Notably, remangiflavanone B generally exhibits slightly greater potency than remangiflavanone A. vt.edu In contrast, remangiflavanone C, which is a dimer of remangiflavanone A units linked by a methylene (B1212753) bridge, is reported to be inactive against these bacteria. researchgate.net This suggests that the dimerization of the flavanone structure leads to a loss of antibacterial activity.

The following table summarizes the known biological activities of the different remangiflavanones:

Table 1: Comparative Biological Activities of Remangiflavanones

| Compound | Biological Activity | Key Findings |

|---|---|---|

| Remangiflavanone A | Antibacterial, Antiproliferative | Active against S. aureus and E. faecalis. researchgate.net Shows antiproliferative activity. vt.edu |

| This compound | Antibacterial, Antiproliferative | Generally more potent than remangiflavanone A in antiproliferative assays. vt.edu Active against S. aureus and E. faecalis. researchgate.net |

| Remangiflavanone C | Inactive | A dimer of remangiflavanone A, it shows no activity against tested bacteria. vt.eduresearchgate.net |

| Remangiflavanone D | Antiproliferative | Isolated alongside other remangiflavanones and shows antiproliferative effects. vt.edu |

| Remangiflavanone E | Antiproliferative | Isolated alongside other remangiflavanones and shows antiproliferative effects. vt.edu |

Influence of Functional Groups and Side Chains on Specific Biological Activities (e.g., prenyl groups, hydroxylations)

The biological activity of flavonoids is significantly influenced by the presence and position of various functional groups. Prenylation, the addition of a prenyl group, is a key modification that often enhances the biological properties of flavonoids by increasing their lipophilicity. nih.govresearchgate.net This increased lipophilicity can lead to better interaction with biological membranes and target proteins. researchgate.netmdpi.com

In the context of remangiflavanones and other flavonoids, the following observations have been made regarding the influence of specific functional groups:

Prenyl Groups : The presence of prenyl groups is a defining feature of many bioactive flavonoids. nih.gov Prenylation can enhance a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.com The lipophilic nature of the prenyl side chain can improve the compound's ability to cross cell membranes and interact with intracellular targets. nih.gov

Hydroxyl Groups (-OH) : The position and number of hydroxyl groups on the flavonoid skeleton are critical for activity. For some biological activities, such as α-glucosidase inhibition, the addition of a hydroxyl group to the prenyl side chain can significantly increase the inhibitory effect. mdpi.com Hydroxylation at specific positions on the aromatic rings is also known to improve the antibacterial activity of flavonoids. researchgate.net

Methoxy (B1213986) Groups (-OCH3) : In contrast to hydroxyl groups, the presence of methoxy groups can sometimes decrease biological activity. For example, the addition of a methoxy group has been shown to reduce the inhibitory effect on α-glucosidase. mdpi.commdpi.com

Table 2: Influence of Functional Groups on Flavonoid Bioactivity

| Functional Group | Influence on Biological Activity | Example |

|---|---|---|

| Prenyl Group | Generally enhances lipophilicity and biological activity. nih.govresearchgate.net | Increased interaction with cell membranes and proteins. researchgate.netmdpi.com |

| Hydroxyl Group | Often increases activity; position is crucial. mdpi.com | Addition to a prenyl group can boost α-glucosidase inhibition. mdpi.com |

| Methoxy Group | Can decrease activity in some cases. mdpi.com | Reduces α-glucosidase inhibitory effect. mdpi.commdpi.com |

Computational SAR Modeling and Prediction

Computational methods are increasingly used to accelerate drug discovery by predicting the biological activity of compounds based on their chemical structure. oncodesign-services.com These approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can provide insights into the interactions between a ligand and its target protein at a molecular level. oncodesign-services.comnih.gov

For this compound, computational studies have been employed to explore its potential as an anticancer agent. Molecular docking simulations have investigated the binding affinity of this compound to various cancer-related protein targets, such as cyclin-dependent kinase 2 (CDK2). researchgate.netbiorxiv.org In one study, this compound showed a strong binding affinity for CDK2, with a docking score of -7.341 Kcal/mol, which was more favorable than the control compound. biorxiv.org

Computational SAR models are built using experimental data to establish a mathematical relationship between the chemical structure and biological activity. nih.gov These models can then be used to predict the activity of novel, untested compounds, thereby guiding the design and synthesis of more potent and selective analogues. oncodesign-services.com The process often involves generating 3D models of molecules and simulating their interactions with biological targets. oncodesign-services.comnih.gov

The following table presents data from a computational study on this compound and other phytochemicals, highlighting their potential as inhibitors of cancer-related proteins.

Table 3: Molecular Docking Scores of Selected Phytochemicals Against CDK2

| Compound | Docking Score (Kcal/mol) |

|---|---|

| This compound | -7.341 |

| Epigallocatechin gallate | -7.123 |

| Indirubin | -8.410 |

| Alvocidib (Control) | -4.144 |

Data sourced from an in silico analysis of phytochemicals as potential anti-cancer agents. biorxiv.org

Analytical Methodologies for Research and Development of Remangiflavanone B

Quantitative and Qualitative Analysis Using Chromatographic Techniques (e.g., HPLC, LC-MS)

Chromatographic methods are central to the analysis of remangiflavanone B, enabling both its separation from complex mixtures (qualitative analysis) and the measurement of its concentration (quantitative analysis). High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques for these purposes. nih.govopenaccessjournals.com

The isolation and purification of this compound from the methanolic extract of Physena madagascariensis leaves were initially guided by bioactivity against Staphylococcus aureus and involved chromatographic separation. nih.gov For routine analysis, a Reverse-Phase HPLC (RP-HPLC) method is typically suitable for flavonoids. oup.com Identification is achieved by comparing the retention time and the UV-Vis spectrum—obtained via a Photo-Diode Array (PDA) detector—with that of a purified reference standard. nih.govnih.gov

LC-MS and its tandem version, LC-MS/MS, offer superior sensitivity and selectivity, making them indispensable for both qualitative and quantitative analysis. tandfonline.comresearchgate.net In LC-MS, after chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is determined, providing a high degree of certainty in identification. wikipedia.orgthermofisher.com For quantitative studies, a specific ion transition is monitored in Multiple Reaction Monitoring (MRM) mode, which allows for precise quantification even in complex biological matrices. researchgate.netmdpi.com

Table 1: Illustrative HPLC-UV and LC-MS Parameters for Flavanone (B1672756) Analysis The following table represents typical conditions for the analysis of flavanones like this compound, based on established methods for similar compounds. nih.govoup.comchromatographyonline.compensoft.net

| Parameter | HPLC-UV | LC-MS/MS |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or similar (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% formic or acetic acid) chromatographyonline.com | Gradient of Acetonitrile and Water (with 0.1% formic acid) mdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min | 0.2 - 0.6 mL/min mdpi.com |

| Detection | UV-Vis Diode Array (DAD) at ~288 nm and ~330 nm | Tandem Mass Spectrometer (e.g., Triple Quadrupole) |

| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive or Negative Mode nih.gov |

| Quantification | Peak area comparison with external standards | Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions mdpi.com |

Spectroscopic Methods for Detection and Purity Assessment

Spectroscopic techniques are essential for the structural elucidation of new chemical entities and for confirming the identity and purity of synthesized or isolated compounds.

The definitive structure of this compound was established primarily through extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) experiments. nih.govnih.gov These analyses allow for the precise assignment of all protons and carbons in the molecule, revealing the core flavanone skeleton, the substitution pattern of hydroxyl groups, and the structure of the lavandulyl side chain. nih.gov

Mass Spectrometry (MS) provides the molecular weight and elemental composition of the compound. wikipedia.org High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact molecular formula. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers additional structural information, which is useful for distinguishing between isomers. nih.gov

Purity assessment is also performed using these methods. The ¹H NMR spectrum can reveal the presence of impurities, which would appear as extra signals. Chromatographic methods coupled with mass spectrometry (LC-MS) are also highly effective for purity checks, capable of detecting and quantifying impurities at very low levels. acs.org

Table 2: Key Spectroscopic Data for this compound Data obtained from the primary literature on the structure elucidation of this compound. nih.gov

| Analytical Technique | Observed Data |

| High-Resolution Mass Spectrometry (HRMS) | Provides data to confirm the molecular formula: C₂₅H₂₈O₆. |

| ¹H NMR (Proton NMR) | Reveals characteristic signals for the flavanone structure, including an ABX system for the C-ring protons, aromatic protons for the A and B rings, and signals corresponding to the lavandulyl side chain. Key signals include a high-field aromatic singlet for H-6 (δ 5.98) and ortho-coupled doublets for the B-ring protons (δ 7.30 and 6.87). nih.gov |

| ¹³C NMR (Carbon-13 NMR) | Shows resonances for all 25 carbons, including the carbonyl carbon (C-4), carbons of the heterocyclic C-ring, and the aromatic and aliphatic carbons of the substituents. nih.gov |

| UV Spectroscopy | Exhibits absorption maxima characteristic of the flavanone chromophore. |

| Circular Dichroism (CD) | Used to determine the absolute stereochemistry at the C-2 position. nih.gov |

Bioanalytical Methods for Concentration Determination in Biological Samples

Bioanalytical methods are developed to accurately measure the concentration of a compound and its metabolites in biological fluids like plasma, urine, or tissues. nih.gov This is a critical component of preclinical and clinical studies to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While specific bioanalytical studies for this compound are not extensively published, methods for analogous flavonoids are well-established and provide a clear framework. mdpi.comnih.govmdpi.com

The gold standard for quantifying small molecules in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and speed. mdpi.commdpi.com The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a crucial step to remove interfering substances, such as proteins and lipids, from the biological matrix. akjournals.com Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol (B129727) is added to the plasma sample to precipitate proteins. researchgate.net

Liquid-Liquid Extraction (LLE): This method uses a water-immiscible organic solvent (e.g., ethyl acetate) to extract the analyte from the aqueous biological fluid, leaving many interferences behind. nih.gov

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte with a small volume of solvent.

Chromatographic Separation: A fast LC method, often using Ultra-High-Performance Liquid Chromatography (UHPLC), is employed to separate the analyte from any remaining matrix components and from its potential metabolites. mdpi.com

Detection and Quantification: Detection is performed using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. mdpi.com A stable isotope-labeled internal standard (IS) is typically used to ensure high accuracy and precision by correcting for variations during sample preparation and injection. chromatographyonline.com

The method must be rigorously validated according to regulatory guidelines to ensure its reliability. akjournals.com

Table 3: Key Validation Parameters for a Bioanalytical LC-MS/MS Method Based on standard FDA and EMA guidelines for bioanalytical method validation.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix from at least six different sources. nih.gov |

| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |

| Precision | The closeness of agreement among a series of measurements from the same sample. | The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. | The calibration curve should have a correlation coefficient (r²) of ≥0.99. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. mdpi.com | The IS-normalized matrix factor should have a %CV ≤ 15%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the initial concentration. |

Future Research Trajectories and Non Clinical Applications of Remangiflavanone B

Remangiflavanone B, a tetrahydroxyflavanone (B13395739) isolated from Physena madagascariensis, presents a compelling scaffold for future scientific investigation due to its documented biological activities. researchgate.netebi.ac.uk As a member of the flavonoid class of natural products, it is part of a larger group of phytochemicals recognized for their therapeutic potential. als-journal.com The following sections outline key future research directions and non-clinical applications for this compound, focusing on leveraging its known attributes for further preclinical development and use as a research tool.

Q & A

Basic: What are the standard protocols for isolating and characterizing remangiflavanone B in plant extracts?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Characterization involves spectroscopic methods such as NMR (¹H and ¹³C), MS (mass spectrometry), and UV-Vis spectroscopy. For reproducibility, experimental sections must detail solvent ratios, purification steps, and instrument parameters (e.g., column type, flow rate) . New compounds require purity validation via HPLC or TLC, while known compounds should reference published spectral data .

Advanced: How can researchers resolve discrepancies in reported pharmacological data for this compound?

Contradictory results (e.g., varying IC₅₀ values in bioactivity assays) may stem from differences in experimental design, such as cell lines, assay protocols, or compound purity. To address this:

- Replicate studies : Use standardized protocols (e.g., MTT assay conditions) and validate compound purity.

- Meta-analysis : Compare data across studies while accounting for variables like solvent carriers (DMSO vs. ethanol) or incubation times.

- Mechanistic studies : Use knock-out models or competitive binding assays to confirm target specificity .

Basic: What are the known biological targets and mechanisms of action of this compound?

Current literature suggests this compound interacts with enzymes like COX-2 or kinases (e.g., MAPK) via competitive inhibition, as evidenced by molecular docking and enzyme kinetics. Researchers should conduct systematic reviews using databases like PubMed or SciFinder, prioritizing peer-reviewed studies with in vitro and in vivo validation. Focus on studies that report dose-response curves and negative controls to assess specificity .

Advanced: What experimental strategies optimize the synthetic yield of this compound derivatives?

To enhance yield:

- Catalysis : Screen transition metal catalysts (e.g., Pd/C) or enzymes for regioselective modifications.

- Reaction optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, pH).

- Analytical validation : Monitor reactions in real-time via LC-MS and optimize workup procedures to minimize degradation .

Advanced studies should include supplementary data on failed conditions to guide future synthesis .

Basic: How to formulate a focused research question on this compound’s antioxidant mechanisms?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: “How does this compound scavenge ROS in neuronal cells compared to ascorbic acid, and what structural features drive its efficacy?”

Avoid broad questions; instead, specify cell models (e.g., SH-SY5Y), ROS types (e.g., superoxide), and comparative controls .

Advanced: How can computational models be integrated with experimental data to study this compound’s pharmacokinetics?

- Molecular dynamics (MD) : Simulate binding affinity to plasma proteins (e.g., albumin) to predict bioavailability.

- QSAR models : Corlate structural descriptors (logP, polar surface area) with ADMET properties.

- Validation : Cross-check predictions with in vivo PK studies (e.g., rodent models) and HPLC-based plasma concentration measurements. Ensure transparency by sharing code/scripts in supplementary materials .

Basic: What ethical considerations apply when testing this compound in preclinical models?

Follow institutional guidelines for animal welfare (e.g., 3Rs principles: Replacement, Reduction, Refinement). For cell-based studies, obtain ethical approval for sourcing (e.g., commercial cell lines vs. primary cultures). Document protocols for dose justification and humane endpoints .

Advanced: How to address limitations in this compound’s bioavailability during in vivo studies?

- Formulation : Use nanoencapsulation or liposomes to enhance solubility.

- Prodrug design : Modify hydroxyl groups to improve membrane permeability.

- Pharmacokinetic monitoring : Measure plasma half-life via LC-MS/MS and compare with in silico predictions. Report limitations in methodology (e.g., sample size) and suggest follow-up studies .

Basic: How to ensure reproducibility in bioactivity assays for this compound?

- Standardize protocols : Use identical cell passage numbers, serum concentrations, and incubation times.

- Positive/Negative controls : Include quercetin for antioxidant assays or tamoxifen for cytotoxicity.

- Data reporting : Share raw data (e.g., absorbance values) and statistical analyses (e.g., ANOVA with post-hoc tests) in supplementary materials .

Advanced: What strategies validate the specificity of this compound’s interactions with proposed molecular targets?

- Competitive binding assays : Use radioactive or fluorescent ligands (e.g., [³H]-labeled substrates).

- CRISPR/Cas9 knockouts : Eliminate target genes in cell lines and assess loss of bioactivity.

- Structural analysis : Co-crystallize this compound with targets (e.g., X-ray crystallography) to confirm binding modes. Disclose unresolved questions, such as off-target effects, in the discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.